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Compound of Interest

Compound Name: 2-Chloro-3-isopropylphenol

Cat. No.: B13655807

Get Quote

Technical Guide: 2-Chloro-3-isopropylphenol
Chemical Profile & Strategic Utilization in Drug Discovery

Executive Summary
2-Chloro-3-isopropylphenol (SMILES: OC1=C(Cl)C(C(C)C)=CC=C1) is a specialized

aromatic building block characterized by a "vicinal" 1,2,3-substitution pattern.[1][2] Unlike its

more common isomers (e.g., Chlorothymol or 4-chloro-3-isopropylphenol), this molecule

features a chlorine atom wedged between a phenolic hydroxyl group and a bulky isopropyl

moiety.

This specific arrangement creates a steric and electronic pressure point, making the compound

a valuable scaffold for designing atropisomeric ligands, sterically hindered herbicides, and

metabolically stable drug candidates. This guide provides a comprehensive analysis of its

properties, synthesis logic, and handling protocols.

Physicochemical Profile
The proximity of the chlorine atom to both the hydroxyl and isopropyl groups significantly alters

the physicochemical landscape compared to non-hindered phenols.
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Calculated & Predicted Properties
Property Value (Est.) Mechanistic Insight

Molecular Formula C₉H₁₁ClO

Molecular Weight 170.64 g/mol

LogP (Octanol/Water) 3.1 – 3.3

The ortho-Cl increases

lipophilicity relative to 3-

isopropylphenol (LogP ~2.9).

pKa (Acid Dissociation) 8.5 – 9.0

More acidic than phenol (pKa

10) due to the inductive

electron-withdrawing effect (-I)

of the ortho-Cl, despite steric

inhibition of solvation.

Boiling Point 225 – 230 °C

Likely slightly lower than the

para-isomer due to

intramolecular H-bonding

(OH···Cl) reducing

intermolecular association.

Appearance Colorless/Pale Oil

Low melting point expected

due to asymmetry and steric

disruption of crystal packing.

Structural Dynamics
Intramolecular Hydrogen Bonding: A weak interaction exists between the phenolic hydrogen

and the ortho-chlorine lone pair. This "locks" the conformation, reducing the availability of the

proton for intermolecular bonding, which enhances membrane permeability in biological

systems.

Steric Gear System: The isopropyl group at C3 restricts the rotation of the C-O bond and the

potential functionalization at C2, creating a "gear-like" steric clash that can be exploited for

chiral induction in downstream catalysis.

Synthesis & Manufacturing Logic
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Direct chlorination of 3-isopropylphenol is the most direct route but is plagued by

regioselectivity issues. The meta-isopropyl group directs incoming electrophiles to the ortho (2,

6) and para (4) positions.

The Regioselectivity Challenge
Position 4 (Para): Sterically favored. Major product in standard chlorination.

Position 6 (Ortho): Accessible.[3]

Position 2 (Target): Sterically crowded (sandwiched between OH and iPr).

Advanced Synthesis Protocol (Blocking Strategy)
To isolate the 2-chloro isomer in high yield, a Blocking-Deprotection Strategy is recommended

over direct chlorination.

Protocol:

Sulfonation (Blocking): Treat 3-isopropylphenol with concentrated H₂SO₄. The bulky sulfonyl

group prefers the less hindered para position (C4).

Chlorination: Treat the 4-sulfonic acid derivative with Sodium Hypochlorite (NaOCl) or

Sulfuryl Chloride (SO₂Cl₂). With C4 blocked and C6 sterically accessible but C2

electronically activated by the OH, optimization of solvent polarity (e.g., using non-polar

solvents to promote H-bonding transition states) can steer chlorination to C2.

Desulfonation: Hydrolysis of the sulfonyl group using superheated steam or dilute acid

restores the C4 proton.

Visualization: Synthesis Pathways

3-Isopropylphenol

Direct Chlorination
(SO2Cl2)Non-Selective

Step 1: Sulfonation
(H2SO4)

Selective Route

Mixture:
4-Cl (Major) + 6-Cl + 2-Cl (Trace)

4-Sulfo-3-isopropylphenol Step 2: Chlorination
(NaOCl / SO2Cl2) 2-Chloro-4-sulfo-3-isopropylphenol Step 3: Desulfonation

(Steam/H+)
TARGET:

2-Chloro-3-isopropylphenol
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Caption: Comparison of low-yield direct chlorination vs. high-fidelity blocking group strategy for

regioselective synthesis.

Reactivity & Applications
The unique 1,2,3-substitution pattern makes this compound a versatile "molecular hinge."

Chemical Reactivity
O-Alkylation: The hydroxyl group is nucleophilic but hindered. Alkylation requires smaller

electrophiles (MeI, EtBr) or phase-transfer catalysis (PTC) to overcome the ortho-chloro

blockade.

Pd-Catalyzed Coupling: The C-Cl bond is deactivated due to electron density from the

adjacent OH. To participate in Suzuki or Buchwald-Hartwig couplings, the phenol must first

be protected (e.g., as a Triflate or Tosylate) to activate the C-Cl bond and prevent catalyst

poisoning.

Application Areas
Agrochemicals: Used as a lipophilic core for protoporphyrinogen oxidase (PPO) inhibitors.

The steric bulk prevents rapid metabolic degradation in plants.

Anesthetics Research: Analogous to Propofol (2,6-diisopropylphenol). The replacement of

one isopropyl group with a chlorine atom alters the anesthetic potency and blood-brain

barrier kinetics.

Benzofuran Synthesis:

Mechanism: Reaction with α-halo ketones followed by base-mediated cyclization utilizes

the 2-Cl and 1-OH to form the furan ring, yielding 7-isopropylbenzofurans.

Safety & Handling Protocol
As a chlorophenol, this compound poses specific toxicity risks.
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Hazard Classification (GHS):

H302: Harmful if swallowed.

H314: Causes severe skin burns and eye damage (Corrosive).

H411: Toxic to aquatic life with long-lasting effects.

Handling SOP:

PPE: Neoprene gloves (0.11mm min thickness), chemical splash goggles, and face shield.

Neutralization: In case of spill, neutralize with dilute sodium carbonate (Na₂CO₃) before

absorbing with vermiculite. Do NOT use paper towels (fire risk with phenols).

Storage: Store under nitrogen atmosphere. Phenols are prone to oxidation (pinking) upon air

exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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